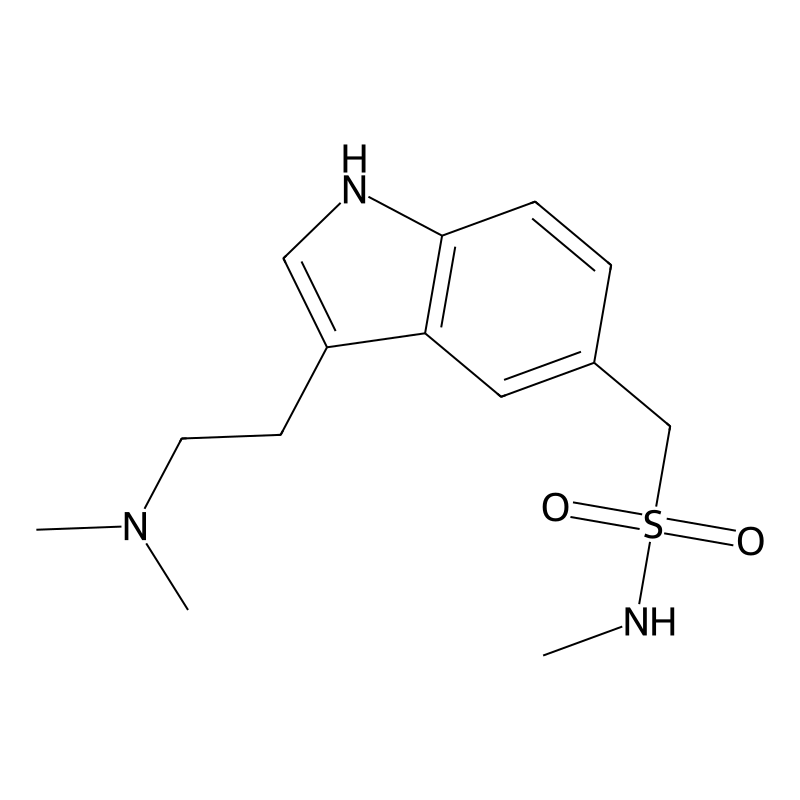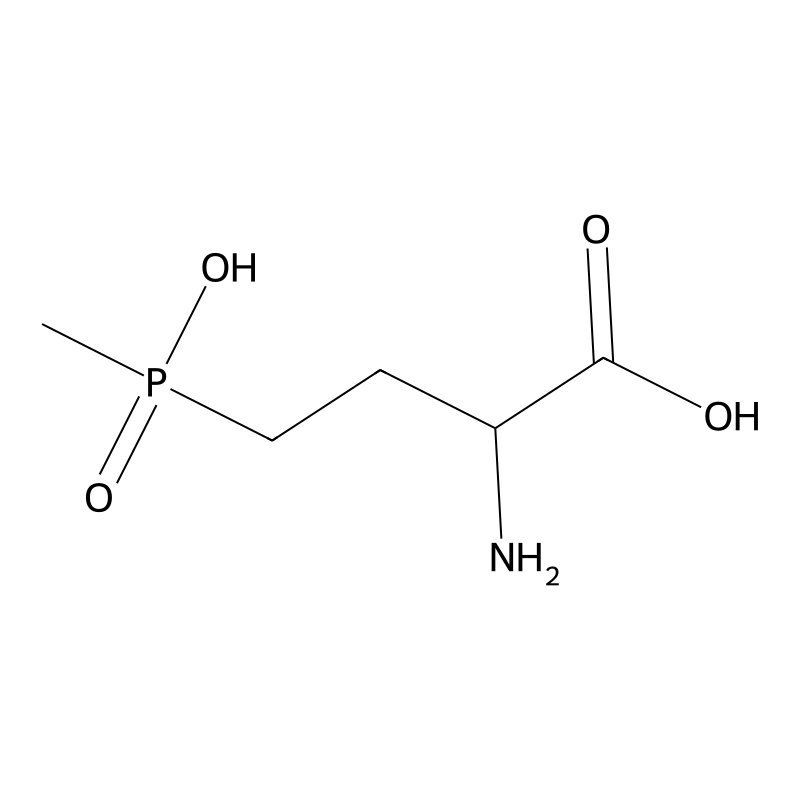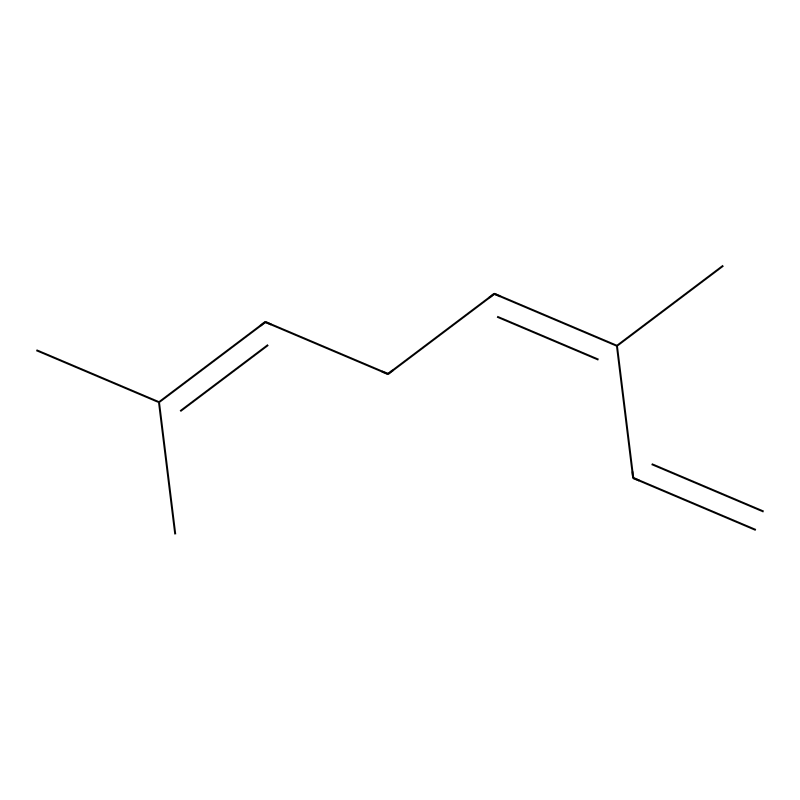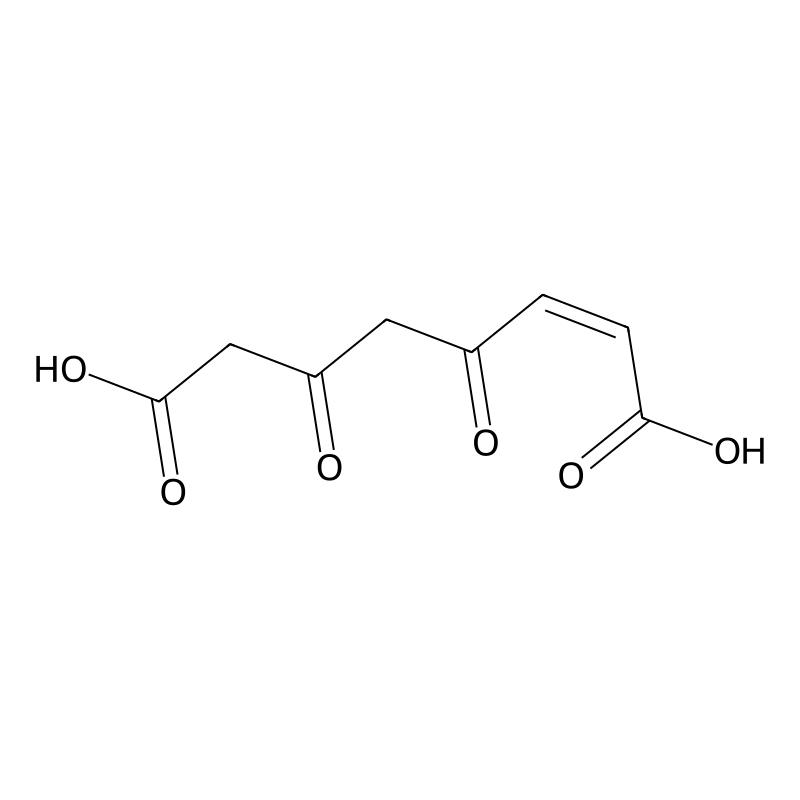3-bromo-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide
Catalog No.
S3094175
CAS No.
349145-22-8
M.F
C18H15BrN4O3S
M. Wt
447.31
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
349145-22-8
Product Name
3-bromo-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide
IUPAC Name
3-bromo-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide
Molecular Formula
C18H15BrN4O3S
Molecular Weight
447.31
InChI
InChI=1S/C18H15BrN4O3S/c1-12-9-10-20-18(21-12)23-27(25,26)16-7-5-15(6-8-16)22-17(24)13-3-2-4-14(19)11-13/h2-11H,1H3,(H,22,24)(H,20,21,23)
InChI Key
HDSWLOXMRRHOBF-UHFFFAOYSA-N
SMILES
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Br
Solubility
not available
- A niche molecule not widely studied yet.
- A proprietary compound under development by a pharmaceutical company, with limited public disclosure.
Molecular Structure Analysis
While the specific structure cannot be definitively drawn, we can analyze the general features based on the provided name:
- Central Benzene Rings: The molecule contains two benzene rings connected by a "benzamide" group, indicating a carbonyl (C=O) linked to a nitrogen atom (-NH-).
- Bromine Substitution: A bromine atom (Br) is present at the 3rd position of one benzene ring.
- Sulfonamide Group: One benzene ring has a sulfamoyl group (SO2NH2) attached at the 4th position. This group further connects to:
- Phenyl Ring: A phenyl ring (another benzene ring) is linked to the sulfur atom (S) of the sulfamoyl group.
- 4-Methylpyrimidin-2-yl Moiety: This group connects to the nitrogen atom (N) of the sulfamoyl group. It contains a pyrimidine ring (a six-membered aromatic ring with two nitrogen atoms) with a methyl group (CH3) attached at the 4th position and likely another substituent at the 2nd position (although the exact nature is unclear from the name).
This analysis reveals a complex molecule with several functional groups, potentially leading to interesting chemical properties.
Chemical Reactions Analysis
- Synthesis: The molecule could be synthesized through various methods common for aromatic amides and sulfonamides. Potential reactions might involve coupling reactions, nucleophilic substitutions, or condensation reactions.
- Hydrolysis: The amide and sulfonamide bonds in the molecule are susceptible to hydrolysis (breakdown by water) under acidic or basic conditions. This could lead to the formation of the corresponding carboxylic acid, amine, and sulfamic acid derivatives.
Without specific data, providing balanced chemical equations is not possible.
Physical And Chemical Properties Analysis
- Solid State: Due to the presence of multiple aromatic rings and the polar nature of the amide and sulfonamide groups, the molecule is likely a solid at room temperature.
- Solubility: The presence of the bromine atom might increase lipophilicity (fat solubility) to some extent. However, the sulfamoyl and amide groups are hydrophilic (water-loving). Overall solubility would depend on the balance between these opposing forces.
- Stability: The molecule might exhibit moderate stability due to the presence of aromatic rings. However, the amide and sulfonamide bonds are susceptible to hydrolysis under harsh conditions.
- Bromine: Bromine can be irritating to the skin, eyes, and respiratory system.
- Sulfonamides: Certain sulfonamides can have antibiotic properties or other biological effects. However, the specific effects of the present sulfamoyl group are unknown.
XLogP3
2.3
Dates
Modify: 2023-08-18
Explore Compound Types
Get ideal chemicals from 750K+ compounds








